4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide - 321718-12-1

4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Catalog Number: EVT-2934556
CAS Number: 321718-12-1
Molecular Formula: C13H19ClN2O2S
Molecular Weight: 302.82
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(4-substituted phenyl)-3-chloro-4-oxo-1-azetidinecarboxamides

Compound Description: This series of compounds, denoted as 4a-s in the research, features a 1,2,3-benzotriazole group linked to a substituted azetidinone ring. The study focuses on synthesizing these compounds and evaluating their antibacterial, antifungal, and antitubercular activities. []

Relevance: While structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this series shares a core focus on exploring the biological activity of compounds incorporating heterocyclic rings like benzotriazole and azetidinone, demonstrating a broader interest in the medicinal chemistry of such structures. []

Compound Description: This compound combines an imidazole ring with a quinazoline scaffold. Synthesized from 4-chloro-2-phenylquinazoline (1), the compound was characterized using NMR spectroscopy and X-ray diffraction. The research highlights the potential of quinazoline derivatives as anti-inflammatory agents. []

Relevance: This compound, like 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, showcases the use of a propyl linker to connect a substituted aromatic ring (quinazoline) with a nitrogen-containing heterocycle (imidazole). The presence of chlorine substitution on the aromatic ring further emphasizes the structural similarities. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

Compound Description: This compound, also known as T2384, functions as a PPARγ partial agonist. Research investigated its complex binding modes, revealing two orthosteric pocket binding modes and an allosteric binding site. Ligand aggregation was identified as a factor influencing the compound's activity profile. []

Relevance: This compound highlights the significance of the benzenesulfonamide moiety, a key structural feature also present in 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. The presence of chlorine substitutions on both compounds further emphasizes the structural similarities within this chemical class. []

N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives

Compound Description: This series of compounds focuses on incorporating a phthalazinone moiety linked to a benzenesulfonamide group. The study synthesized and evaluated these compounds for their anti-yeast activity, noting their potential as novel antifungal agents. []

Relevance: Similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this series centers on the benzenesulfonamide core structure. The exploration of various substitutions on the benzenesulfonamide scaffold in both cases underscores the importance of this structure for biological activity. []

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

Compound Description: This compound is characterized by a pyridazine ring connected to a chlorophenoxypropylpiperazine moiety. The study determined the crystal structure of this compound, revealing key structural features like the chair conformation of the piperazine ring and dihedral angles between aromatic rings. []

Relevance: This compound, although structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, shares a common motif of a propyl linker connecting aromatic and heterocyclic systems. The presence of chlorine substituents on both compounds further highlights the structural parallels. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

Compound Description: Known as AACBA (GSK314181A), this compound acts as a P2X7 antagonist. Characterization studies demonstrated its inhibitory effects on human and rat P2X7 receptors. In vivo studies highlighted its potential as an anti-inflammatory and analgesic agent. []

Relevance: Although not directly analogous in structure, AACBA, like 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, features a substituted aromatic ring (chlorobenzamide) linked to a pyrrolidine ring. This structural similarity, along with the shared focus on exploring biological activity, connects these compounds. []

4-Chloro-2-mercapto-N-(l,5-dimethyl- or 1-alkyl-1,4,5,6-tetrahydrol,2,4-triazin-3-yl)benzenesulfonamides (15-28)

Compound Description: This series of compounds centers around a 1,2,4-triazine ring system connected to a mercaptobenzenesulfonamide moiety. The research investigated the synthesis and anti-HIV activity of these compounds, with compound 15 displaying notable potency. []

Relevance: Similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this series emphasizes the importance of the benzenesulfonamide group for biological activity. The presence of chlorine substitution on both series reinforces their structural similarities. []

N-(4-(4-chlorophenyl)-6-(3,4- dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

Compound Description: This compound features a pyrimidine ring linked to a benzenesulfonamide moiety, further substituted with a complex oxadiazine ring. The study synthesized and evaluated this compound for its antibacterial and antifungal properties. []

Relevance: This compound, like 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, exemplifies the significance of the benzenesulfonamide moiety in medicinal chemistry. The presence of chlorine substituents in both compounds emphasizes their shared structural features. []

N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives

Compound Description: This series of ten compounds combines a cinnamic acid moiety with benzenesulfonamide, exploring various arylmethylthio substitutions. These derivatives exhibited significant antimicrobial activity against various bacteria and fungi. Notably, compounds 16d and 16e effectively inhibited biofilm formation in clinical staphylococci strains. []

Relevance: This series, like 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, highlights the versatility of the benzenesulfonamide scaffold in medicinal chemistry. The presence of chlorine substitution in some of these derivatives (e.g., compound 16d) further emphasizes their structural relationship. []

4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3(a–s))

Compound Description: This series of compounds incorporates a 7-methoxyquinoline moiety linked to a substituted benzenesulfonamide group. Compound 3l demonstrated the most potent antimicrobial activity, particularly against E. coli and C. albicans. Notably, it also displayed significant antibiofilm activity. []

Relevance: This series shares the core benzenesulfonamide structure with 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, highlighting the importance of this scaffold in developing antimicrobial agents. The exploration of diverse substitutions on the benzenesulfonamide ring in both cases further underscores their structural relationship. []

5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

Compound Description: This series of compounds features a pyrrole ring system with a chlorine substituent, an amide group, and a 1,3-oxazole ring. The study focused on synthesizing these derivatives as potential antimicrobial agents. Two specific compounds exhibited high anti-staphylococcus activity: 1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide and 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide. Additionally, 5-chloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide demonstrated significant antifungal activity. []

Relevance: While structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, the presence of a chlorine substituent in both highlights a common structural motif often seen in compounds with biological activity. Moreover, this series emphasizes the exploration of diverse heterocyclic ring systems, similar to the pyrrolidine ring in the target compound, for potential therapeutic applications. []

(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)

Compound Description: This compound, designated as YM-43611, exhibits high affinity for dopamine D3 and D4 receptors, displaying potent antipsychotic activity. It belongs to a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives that were synthesized and evaluated for their binding affinity for dopamine receptors and their ability to inhibit apomorphine-induced climbing behavior in mice. []

Relevance: This compound shares a significant structural similarity with 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, both containing a chlorinated aromatic ring linked to a pyrrolidine ring. The difference lies in the substituent on the pyrrolidine nitrogen and the presence of a benzamide moiety instead of benzenesulfonamide in YM-43611. Despite this, the shared structural motif and biological activity targeting the central nervous system link these compounds. []

2-[8,9-Dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid (EAA-090)

Compound Description: EAA-090 functions as a novel N-methyl-D-aspartate (NMDA) antagonist. It demonstrates potent inhibition of NMDA receptor activity and exhibits neuroprotective effects in various models. Notably, EAA-090 displays selectivity for NMDA receptors containing specific splice variants and subtypes. []

Relevance: Though structurally dissimilar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, EAA-090 highlights the exploration of diverse chemical scaffolds for targeting the central nervous system. The research on both compounds underscores the ongoing search for novel therapeutic agents with improved selectivity and efficacy in addressing neurological conditions. []

R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic Acid Hydrochloride (EAB-318)

Compound Description: EAB-318 acts as a potent NMDA antagonist with additional inhibitory effects on AMPA and kainate receptors. Its unique multi-target profile contributes to its neuroprotective properties, making it a potential candidate for treating neurological disorders like ischemia. []

Relevance: Although structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, EAB-318 shares a common focus on exploring compounds with chlorine substitutions for their potential in modulating neurotransmission. The research on both compounds highlights the ongoing efforts to develop novel therapeutic agents with improved efficacy and safety profiles for treating neurological diseases. []

N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide (PF-04802367 or PF-367)

Compound Description: PF-04802367, also known as PF-367, is a highly selective glycogen synthase kinase-3 (GSK-3) inhibitor. It effectively modulates tau phosphorylation both in vitro and in vivo, exhibiting potential as a therapeutic agent for neurological disorders. []

Relevance: Although structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, PF-367 showcases the use of a propyl linker to connect a substituted aromatic ring with a nitrogen-containing heterocycle. The presence of chlorine substitution on the aromatic ring in both compounds further highlights the structural parallels and a shared interest in exploring halogenated compounds for therapeutic applications. []

Compound Description: L755507 acts as a β3-adrenoceptor agonist. It effectively increases cAMP accumulation and stimulates the phosphorylation of Erk1/2 and p38 MAPK. These signaling pathways are involved in various cellular processes, including metabolism and cell growth. []

Relevance: Although structurally dissimilar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, L755507 exemplifies the use of benzenesulfonamide as a key pharmacophore in medicinal chemistry. The research on both compounds highlights the diverse applications of benzenesulfonamide derivatives in targeting various biological pathways for therapeutic purposes. []

Compound Description: This compound, designated as L748337, functions as a selective β3-adrenoceptor antagonist. It demonstrates a distinct signaling profile compared to β3-AR agonists, primarily activating MAPK signaling pathways through Gi/o protein coupling. []

Relevance: Similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, L748337 contains a benzenesulfonamide moiety, emphasizing the significance of this scaffold in medicinal chemistry. The exploration of both compounds underscores the interest in developing novel therapeutic agents targeting the β3-adrenoceptor for various therapeutic applications. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: A-867744 acts as a novel type II α7 positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor (nAChR). It exhibits a unique pharmacological profile, potentiating acetylcholine-evoked currents and enhancing spontaneous inhibitory postsynaptic current activity. This compound holds promise for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. []

Relevance: Similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, A-867744 possesses a chlorine-substituted aromatic ring attached to a benzenesulfonamide moiety. This structural similarity highlights the relevance of these specific structural features in designing compounds with biological activity, particularly in the realm of neurological disorders. []

5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

Compound Description: FR247304 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. It demonstrates neuroprotective effects by attenuating neuronal damage in in vitro and in vivo models of cerebral ischemia. The compound's ability to inhibit PARP-1 activity makes it a potential therapeutic candidate for stroke and neurodegenerative diseases. []

Relevance: Although structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, FR247304 shares a common focus on exploring compounds with chlorine substitutions for potential therapeutic applications in neurological conditions. The research on both compounds emphasizes the ongoing efforts to identify novel drug candidates for treating complex neurological disorders. []

6‐chloro‐N‐methyl‐N‐[3‐(4‐methylpiperazin‐1‐yl)propyl]‐1H‐indole‐2‐carboxamide (Compound 3)

Compound Description: Compound 3 exhibits dual-acting properties, displaying both histamine H3 receptor (H3R) antagonist activity and anticholinesterase properties. This combination is particularly relevant for Alzheimer's disease (AD) treatment, as both H3Rs and cholinesterases play roles in the disease's pathophysiology. []

Relevance: Although structurally different from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, Compound 3 highlights the exploration of compounds targeting the central nervous system. The presence of chlorine substitution in Compound 3 further underscores the common structural features often found in compounds with biological activity in the nervous system. []

Compound Description: This compound, designated as Compound 4, possesses dual inhibitory activity, targeting both histamine H3 receptors (H3Rs) and cholinesterase enzymes. This multi-target profile makes it a promising lead for developing therapeutic agents for Alzheimer's disease, where dysregulation of both H3R and cholinergic systems is implicated. []

Relevance: While structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, Compound 4 demonstrates the significance of chlorine substituents in modulating biological activity. This shared structural feature emphasizes the importance of exploring halogenated compounds for their potential therapeutic benefits, particularly in the context of neurological disorders. []

Triazolyl-Acridine Derivatives

Compound Description: This series consists of four distinct groups of triazolyl-acridine derivatives designed and synthesized as potential cytotoxic agents. The study explored variations in the linker length and position of the triazole ring relative to the acridine scaffold, as well as different substituents on the phenyl ring of the triazole moiety. []

Relevance: While structurally different from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this research highlights the exploration of various heterocyclic systems, similar to the pyrrolidine ring in the target compound, for their potential biological activities. The emphasis on structure-activity relationships in both cases underscores the importance of systematic chemical modifications in developing new therapeutic agents. []

4-(3-chloro-2-(4-hydroxy-3-methoxybenzyllidene)-4-oxoazetidin-1-yl)amino-N-(substituted) benzenesulfonamide

Compound Description: This series of compounds incorporates an azetidinone ring linked to a substituted benzenesulfonamide group. The research focused on synthesizing these derivatives and evaluating their antifungal activity, identifying promising candidates with potent activity against Aspergillus niger and Aspergillus flavus. []

Relevance: Similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this series emphasizes the significance of the benzenesulfonamide moiety in medicinal chemistry. The presence of a chlorine substituent on the azetidinone ring in this series further highlights the structural parallels and the interest in exploring halogenated compounds for their biological activities. []

4-{3-chloro-2-(5-methoxy-2-nitro-4-(prop-2-en-1-yloxy)benzyllidene)-4-oxoazetidin-1-yl})amino}-N-(substituted)benzenesulfonamide

Compound Description: This series represents a variation on the previously mentioned azetidinone-benzenesulfonamide compounds, incorporating a nitro group and a prop-2-en-1-yloxy substituent on the benzylidene moiety. The study investigated the antifungal activity of these compounds, further exploring the structure-activity relationship within this series. []

Relevance: Similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this series features a chlorine substituent on the heterocyclic ring, highlighting a common structural motif often associated with biological activity. The research on both compound classes emphasizes the importance of systematically exploring chemical modifications to optimize desired biological properties. []

4-{3-chloro-2-(4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene)-4-oxoaze- tidin-1-yl}amino}-N-(substituted) benzenesulfonamide

Compound Description: This series constitutes another variation of the azetidinone-benzenesulfonamide compounds, featuring a prop-2-en-1-yl substituent on the benzylidene moiety. The antifungal activity of these derivatives was assessed, contributing to the understanding of structure-activity relationships within this class of compounds. []

Relevance: This series shares the core benzenesulfonamide structure with 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, highlighting the versatility of this scaffold in medicinal chemistry. The presence of a chlorine substituent in both emphasizes the shared structural features and the continued interest in exploring halogenated compounds for various therapeutic applications. []

4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides (4a–4m)

Compound Description: This series of compounds combines an azetidine ring with a phenothiazine moiety, linked via a propyl chain. The research focused on synthesizing these compounds and characterizing their structures using various spectroscopic techniques. []

Relevance: This series shares the use of a propyl linker to connect a substituted aromatic ring system with a heterocyclic moiety, similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide. The presence of a chlorine substituent on the azetidine ring further emphasizes the structural similarities and the interest in exploring halogenated compounds for their biological potential. []

4-chloro-N-[2-(6-chloropyridin-2-yl)oxiran-2-ylmethyl] -3, Ndimethylbenzenesulfonamide

Compound Description: This compound features a pyridyl-substituted oxirane moiety connected to a chlorobenzenesulfonamide group. The research highlights its potent herbicidal activity, particularly against barnyardgrass (Echinochloa oryzicola), demonstrating its potential as a rice herbicide. []

Relevance: Similar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this compound contains a chlorine-substituted benzenesulfonamide group, emphasizing the significance of this scaffold in different chemical contexts. While their applications differ (herbicidal vs. potential pharmaceutical), the shared structural features highlight the versatility of the benzenesulfonamide moiety. []

N-[2-(6-chloropyridin-2-yl)oxiran-2-ylmethyl]-N-methyl-5, 6, 7, 8tetrahydronaphthalene-2-sulfonamide

Compound Description: This compound incorporates a chloropyridyl-substituted oxirane group linked to a tetrahydronaphthalenesulfonamide moiety. The research emphasizes its herbicidal activity and selectivity between rice and barnyardgrass, making it a potential candidate for weed control in rice cultivation. []

Relevance: While structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this compound showcases the use of a chlorine substituent on an aromatic ring system for biological activity. Although their applications differ, the shared structural feature highlights the importance of exploring halogenated compounds for various purposes, including pharmaceutical and agricultural applications. []

Relevance: Although structurally dissimilar to 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, Ro 04-6790 exemplifies the use of benzenesulfonamide as a key pharmacophore in medicinal chemistry. Both compounds highlight the exploration of diverse chemical structures for targeting specific receptors in the central nervous system and modulating their activity for therapeutic benefit. []

5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046)

Compound Description: SB-271046 is a selective antagonist of the serotonin 6 (5-HT6) receptor. It has been investigated for its potential cognitive-enhancing effects in rodent models of learning. The research highlights the importance of understanding species differences in receptor pharmacology when developing therapeutic agents. []

Relevance: Although structurally different from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, SB-271046 shares a common focus on exploring compounds with chlorine substitutions for their potential in modulating neurotransmission and cognitive function. The research on both compounds emphasizes the ongoing efforts to identify novel therapeutic strategies for neurological and psychiatric disorders. []

(6-chloro-2-methoxy-acridin-9-yl)-(3-{4-[3-(6-chloro-2-methoxy-acridin-9-ylamino)-propyl]-piperazin-1-yl}-propyl)-amine

Compound Description: This bis-acridine compound shows potent inhibitory activity against prion replication in scrapie-infected neuroblastoma cells. It exhibits a favorable safety profile, lacking cytotoxicity to uninfected cells at effective concentrations. []

Relevance: While structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this bis-acridine compound demonstrates the potential of exploring diverse chemical scaffolds for developing anti-prion therapies. Both compounds highlight the ongoing search for novel therapeutic strategies against challenging neurological diseases. []

N,N′-bis-(6-chloro-2-methoxy-acridin-9-yl)-1,8-diamino-3,6-dioxaoctane

Compound Description: This bis-acridine compound exhibits potent activity against prion replication in scrapie-infected neuroblastoma cells without causing significant cytotoxicity in uninfected cells. It represents a promising lead for developing novel therapeutic agents against prion diseases. []

Relevance: Although structurally different from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this compound highlights the exploration of various chemical scaffolds, particularly those containing halogen substituents, for potential therapeutic applications in neurological diseases. []

(1-{[4-(6-chloro-2-methoxy-acridin-9-ylamino)-butyl]-[3-(6-chloro-2-methoxy-acridin-9-ylamino)-propyl]-carbamoyl}-ethyl)-carbamic acid tert-butyl ester

Compound Description: This bis-acridine derivative displays potent inhibition of prion replication in cellular assays and demonstrates a favorable safety profile in vitro. The compound represents a potential lead for developing new treatments for prion diseases. []

Relevance: While structurally distinct from 4-chloro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, this compound showcases the exploration of various chemical scaffolds, particularly those containing halogen substituents, for potential therapeutic applications in neurological diseases. The shared focus on targeting challenging neurological conditions links these compounds, despite their structural differences. []

Properties

CAS Number

321718-12-1

Product Name

4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

IUPAC Name

4-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.82

InChI

InChI=1S/C13H19ClN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2

InChI Key

BXFBDKLJKXNQEX-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.